![molecular formula C17H18O6 B12301796 (5-Hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) acetate](/img/structure/B12301796.png)

(5-Hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

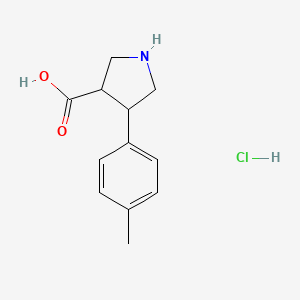

Le 3'-O-Acétylhamaudol est un composé naturel isolé des racines d'Angelica polymorpha et d'Angelica japonica. Il appartient à la classe des composés phénoliques et présente des activités biologiques significatives, notamment dans le domaine de la recherche antitumorale. Ce composé a une formule moléculaire de C17H18O6 et une masse moléculaire de 318,32 g/mol .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

Le 3'-O-Acétylhamaudol peut être synthétisé par acétylation de l'hamaudol, un autre composé naturel présent dans les mêmes sources végétales. Le processus d'acétylation implique généralement l'utilisation d'anhydride acétique et d'un catalyseur tel que la pyridine dans des conditions de température contrôlées .

Méthodes de Production Industrielle

La production industrielle du 3'-O-Acétylhamaudol implique l'extraction du composé des racines d'Angelica polymorpha ou d'Angelica japonica. Le processus d'extraction comprend des étapes telles que le séchage, le broyage et l'extraction par solvant à l'aide de solvants tels que l'éthanol ou le méthanol. L'extrait brut est ensuite purifié par des techniques chromatographiques afin d'isoler le 3'-O-Acétylhamaudol .

Analyse Des Réactions Chimiques

Types de Réactions

Le 3'-O-Acétylhamaudol subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent le convertir en ses alcools correspondants.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe acétyle.

Réactifs et Conditions Communes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Des nucléophiles tels que les ions hydroxyde (OH-) et les amines (NH2-) sont couramment utilisés.

Principaux Produits Formés

Oxydation : Formation de quinones.

Réduction : Formation d'alcools.

Substitution : Formation de dérivés acétylés substitués.

Applications de la Recherche Scientifique

Le 3'-O-Acétylhamaudol présente une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse d'autres composés bioactifs.

Biologie : Etudié pour son rôle dans les processus cellulaires et les voies de signalisation.

Médecine : Présente une activité antitumorale par l'anti-angiogenèse et l'activation des lymphocytes intraépithéliaux intestinaux. .

Mécanisme d'Action

Les effets antitumoraux du 3'-O-Acétylhamaudol sont principalement dus à ses actions anti-angiogéniques et à l'activation des lymphocytes intraépithéliaux intestinaux. Le composé inhibe l'angiogenèse induite par le facteur de croissance endothélial vasculaire (VEGF) et la phosphorylation du récepteur 2 du VEGF (VEGFR-2) dans les cellules endothéliales. De plus, il augmente la production d'interleukine-12 (IL-12) et d'interféron-gamma (IFN-γ) dans les splénocytes, contribuant à son activité antitumorale .

Applications De Recherche Scientifique

3’-O-Acetylhamaudol has a wide range of scientific research applications:

Mécanisme D'action

The anti-tumor effects of 3’-O-Acetylhamaudol are primarily due to its anti-angiogenic actions and activation of intestinal intraepithelial lymphocytes. The compound inhibits vascular endothelial growth factor (VEGF)-induced angiogenesis and VEGF receptor-2 (VEGFR-2) phosphorylation in endothelial cells. Additionally, it enhances the production of interleukin-12 (IL-12) and interferon-gamma (IFN-γ) in splenocytes, contributing to its anti-tumor activity .

Comparaison Avec Des Composés Similaires

Composés Similaires

Hamaudol : Le composé parent à partir duquel le 3'-O-Acétylhamaudol est dérivé.

8-Hydroxymethylhamaudol : Un métabolite du 3'-O-Acétylhamaudol présentant des activités biologiques similaires.

Unicité

Le 3'-O-Acétylhamaudol est unique en raison de son double mécanisme d'action impliquant à la fois l'anti-angiogenèse et l'activation des lymphocytes intraépithéliaux intestinaux. Ce double mécanisme en fait un candidat prometteur pour les thérapies antitumorales par rapport à d'autres composés similaires .

Propriétés

IUPAC Name |

(5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-8-5-11(19)15-13(21-8)7-12-10(16(15)20)6-14(22-9(2)18)17(3,4)23-12/h5,7,14,20H,6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMBJOBSCRAOAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)OC(=O)C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-(Methylsulfanyl)-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B12301713.png)

![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate](/img/structure/B12301722.png)

![2-[4,5-Dihydroxy-2-(16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12301731.png)

![2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol](/img/structure/B12301738.png)

![Potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate](/img/structure/B12301740.png)

![2-[4-(2-Chloro-4-fluorophenyl)-2-oxochromen-7-yl]oxypropanoic acid](/img/structure/B12301747.png)